Cas no 186306-70-7 (Phenol,2,3-difluoro-6-methoxy-)

Phenol,2,3-difluoro-6-methoxy- 化学的及び物理的性質
名前と識別子
-
- Phenol,2,3-difluoro-6-methoxy-
- 2,3-Difluoro-6-methoxyphenol
- AC1MN0PU
- ACMC-20ajxc
- CTK7A1369
- JRD-1591
- MolPort-000-166-206
- SBB087408
- SureCN4302346
- Phenol, 2,3-difluoro-6-methoxy- (9CI)
- CS-0193249
- A880667
- SCHEMBL4302346
- DTXSID50390867
- MFCD04116024
- JS-4357
- AKOS015956472
- E89771
- 186306-70-7
- 2,3-difluoro 6-methoxy phenol
- HDQMXTCQIQIJFG-UHFFFAOYSA-N
- DB-277386
- Phenol, 2,3-difluoro-6-methoxy-
-
- MDL: MFCD04116024
- インチ: InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
- InChIKey: HDQMXTCQIQIJFG-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=C(C=C1)F)F)O
計算された属性
- せいみつぶんしりょう: 160.03358
- どういたいしつりょう: 160.03358575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- ゆうかいてん: 44-47℃
- PSA: 29.46
Phenol,2,3-difluoro-6-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1221118-1g |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 95% | 1g |
$300 | 2024-06-03 | |
abcr | AB212043-10 g |
2,3-Difluoro-6-methoxyphenol; . |
186306-70-7 | 10g |
€902.20 | 2023-05-06 | ||
eNovation Chemicals LLC | D956643-1g |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 97% | 1g |
$175 | 2023-09-04 | |
1PlusChem | 1P003U4V-1g |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 1g |
$154.00 | 2024-06-17 | ||
Aaron | AR003UD7-100mg |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 95% | 100mg |
$35.00 | 2025-02-10 | |
Ambeed | A304654-100mg |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 95+% | 100mg |
$30.0 | 2024-08-03 | |
Ambeed | A304654-250mg |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 95+% | 250mg |
$51.0 | 2024-08-03 | |
1PlusChem | 1P003U4V-250mg |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 95+% | 250mg |
$37.00 | 2023-12-19 | |
eNovation Chemicals LLC | D956643-250mg |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 97% | 250mg |
$100 | 2024-06-07 | |
1PlusChem | 1P003U4V-5g |
2,3-Difluoro-6-methoxyphenol |
186306-70-7 | 5g |
$463.00 | 2024-06-17 |
Phenol,2,3-difluoro-6-methoxy- 関連文献
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Phenol,2,3-difluoro-6-methoxy-に関する追加情報
Phenol,2,3-difluoro-6-methoxy- (CAS No. 186306-70-7): A Comprehensive Overview in Modern Chemical Research
Phenol,2,3-difluoro-6-methoxy- (CAS No. 186306-70-7) is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by its 2,3-difluoro and 6-methoxy substituents, exhibits distinct chemical reactivity and biological potential, making it a valuable scaffold for the development of novel therapeutic agents.
The structural features of Phenol,2,3-difluoro-6-methoxy- contribute to its versatility in synthetic chemistry. The presence of fluorine atoms at the 2 and 3 positions introduces electron-withdrawing effects, which can modulate the reactivity of the aromatic ring. Concurrently, the methoxy group at the 6 position provides a site for further functionalization, enabling the construction of more complex molecular architectures. These attributes make this compound an attractive building block for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds for their potential applications in drug discovery. The fluorine atoms in these molecules can influence various pharmacokinetic properties, including metabolic stability and membrane permeability. For instance, studies have shown that fluorine substitution can increase the lipophilicity of a molecule, thereby improving its oral bioavailability. This property is particularly crucial in pharmaceutical development, where achieving optimal drug delivery is paramount.
The biological activity of Phenol,2,3-difluoro-6-methoxy- has been explored in several preclinical studies. Researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The unique electronic distribution induced by the 2,3-difluoro and 6-methoxy groups allows this compound to interact with biological targets in a specific manner, potentially leading to high-affinity binding. Preliminary findings suggest that derivatives of this scaffold may exhibit inhibitory activity against certain kinases, making them promising candidates for further development.
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